molecular formula C11H14O5 B5573450 3-(3,4-dimethoxyphenyl)-3-hydroxypropanoic acid CAS No. 59893-88-8

3-(3,4-dimethoxyphenyl)-3-hydroxypropanoic acid

Cat. No.: B5573450
CAS No.: 59893-88-8
M. Wt: 226.23 g/mol
InChI Key: BGTJRHOBUSFVCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3,4-dimethoxyphenyl)-3-hydroxypropanoic acid is an organic compound belonging to the class of phenylpropanoic acids. These compounds are characterized by a benzene ring conjugated to a propanoic acid. The presence of methoxy groups at the 3 and 4 positions of the benzene ring and a hydroxyl group at the 3 position of the propanoic acid chain makes this compound unique .

Mechanism of Action

Target of Action

The primary target of 3-(3,4-dimethoxyphenyl)-3-hydroxypropanoic acid is the Aromatic-amino-acid aminotransferase . This enzyme plays a crucial role in the metabolism of aromatic amino acids, which are essential for protein synthesis and other vital biological processes.

Mode of Action

It is known to interact with its target enzyme, potentially altering its function . The changes resulting from this interaction could influence various biochemical processes, leading to the compound’s observed effects.

Biochemical Pathways

Given its target, it is likely to impact the metabolism of aromatic amino acids . These pathways have downstream effects on protein synthesis and other cellular functions.

Result of Action

Given its target, it is likely to influence the metabolism of aromatic amino acids, potentially affecting protein synthesis and other cellular functions .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 3-(3,4-dimethoxyphenyl)-3-hydroxypropanoic acid involves the reaction of 3,4-dimethoxybenzaldehyde with ethyl acetate in the presence of sodium ethoxide. This reaction yields an intermediate, which is then further processed to obtain the final product .

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve large-scale reactions using similar starting materials and conditions. The process typically includes steps for purification and crystallization to ensure the final product meets the required purity standards .

Chemical Reactions Analysis

Types of Reactions

3-(3,4-dimethoxyphenyl)-3-hydroxypropanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-(3,4-dimethoxyphenyl)-3-hydroxypropanoic acid has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3,4-dimethoxyphenyl)-3-hydroxypropanoic acid is unique due to the presence of both methoxy groups on the benzene ring and a hydroxyl group on the propanoic acid chain. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .

Properties

IUPAC Name

3-(3,4-dimethoxyphenyl)-3-hydroxypropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O5/c1-15-9-4-3-7(5-10(9)16-2)8(12)6-11(13)14/h3-5,8,12H,6H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGTJRHOBUSFVCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(CC(=O)O)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101256544
Record name β-Hydroxy-3,4-dimethoxybenzenepropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101256544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59893-88-8
Record name β-Hydroxy-3,4-dimethoxybenzenepropanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=59893-88-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name β-Hydroxy-3,4-dimethoxybenzenepropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101256544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(3,4-dimethoxyphenyl)-3-hydroxypropanoic acid
Reactant of Route 2
Reactant of Route 2
3-(3,4-dimethoxyphenyl)-3-hydroxypropanoic acid
Reactant of Route 3
Reactant of Route 3
3-(3,4-dimethoxyphenyl)-3-hydroxypropanoic acid
Reactant of Route 4
3-(3,4-dimethoxyphenyl)-3-hydroxypropanoic acid
Reactant of Route 5
Reactant of Route 5
3-(3,4-dimethoxyphenyl)-3-hydroxypropanoic acid
Reactant of Route 6
3-(3,4-dimethoxyphenyl)-3-hydroxypropanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.